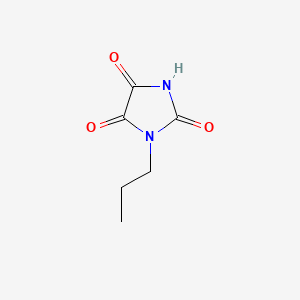

1-Propylimidazolidine-2,4,5-trione

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-propylimidazolidine-2,4,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-3-8-5(10)4(9)7-6(8)11/h2-3H2,1H3,(H,7,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVHQVPTNDPZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960809 | |

| Record name | 4-Hydroxy-1-propyl-1H-imidazole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40408-38-6 | |

| Record name | 2,4,5-Imidazolidinetrione, 1-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040408386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1-propyl-1H-imidazole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Imidazolidine 2,4,5 Trione Scaffold: a Versatile Heterocyclic System

The imidazolidine-2,4,5-trione ring system, also known as parabanic acid, is a five-membered heterocyclic compound containing two nitrogen atoms. This scaffold is a derivative of imidazolidine (B613845) and is characterized by the presence of three carbonyl groups at positions 2, 4, and 5. Its unique electronic and structural features make it a valuable building block in synthetic organic chemistry and a key pharmacophore in medicinal chemistry.

The significance of the imidazolidine-2,4,5-trione scaffold is underscored by its presence in a variety of biologically active molecules. Researchers have successfully synthesized and investigated numerous derivatives, demonstrating their potential as inhibitors for a range of enzymes. For instance, certain substituted imidazolidine-2,4,5-triones have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases. escholarship.orgnih.govnih.gov By modifying the urea (B33335) group of known sEH inhibitors into an imidazolidine-2,4,5-trione moiety, scientists have been able to enhance properties such as water solubility, which is a critical factor in drug development. escholarship.orgnih.gov

Furthermore, derivatives of this scaffold have been explored as inhibitors of tyrosyl DNA phosphodiesterases 1 and 2 (TDP1 and TDP2), which are enzymes involved in DNA repair and are considered promising targets for the development of novel anticancer agents. nih.gov The synthesis of dehydroabietylamine-based imidazolidine-2,4,5-triones has yielded compounds with effective inhibitory activity against TDP1. nih.gov The versatility of the scaffold is also evident in its use in the synthesis of other heterocyclic systems, such as poly(1,3,4-oxadiazole)s with parabanic structures, which exhibit notable thermal stability and electrical insulating properties. researchgate.net

The synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones is often achieved through the cyclization of 1,3-dialkylureas with oxalyl chloride. nih.gov This straightforward synthetic route allows for the introduction of various substituents at the nitrogen atoms, enabling the fine-tuning of the molecule's physicochemical and biological properties.

An Overview of 1 Propylimidazolidine 2,4,5 Trione and Its Structural Class

Established Synthetic Routes to the Imidazolidine-2,4,5-trione Core

The fundamental structure of imidazolidine-2,4,5-trione can be assembled through several reliable synthetic pathways, including condensation reactions, cyclizations involving oxalyl chloride, and multi-component approaches.

Condensation Reactions in the Formation of Imidazolidine-2,4,5-triones

A classical and widely utilized method for constructing the imidazolidine-2,4,5-trione skeleton is the condensation reaction between a urea (B33335) or a substituted urea and a derivative of oxalic acid. For instance, the condensation of urea with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide in ethanol (B145695) is a traditional approach to producing parabanic acid. researchgate.netchemicalbook.com This method can be adapted to synthesize N-substituted derivatives by starting with appropriately substituted ureas. researchgate.net For example, 1,3-disubstituted parabanic acids can be synthesized from 1,3-dialkylureas. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Urea | Diethyl oxalate | Sodium ethoxide/Ethanol | Imidazolidine-2,4,5-trione (Parabanic acid) |

| 1,3-Dialkylurea | Diethyl oxalate | Sodium ethoxide/Ethanol | 1,3-Dialkylimidazolidine-2,4,5-trione |

Cyclization Reactions utilizing Oxalyl Chloride Precursors

Oxalyl chloride is a key reagent in several synthetic strategies for forming the imidazolidine-2,4,5-trione ring. One common approach involves the reaction of 1,3-disubstituted ureas with oxalyl chloride, which leads to the formation of the corresponding 1,3-disubstituted parabanic acid skeleton through cyclization. researchgate.netnih.govnih.gov This reaction is often carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under reflux conditions. nih.govescholarship.org

Another pathway involves the reaction of carbodiimides with oxalyl chloride to yield 2,2-dichloro-1,3-disubstituted imidazolidine-4,5-diones, which can then be hydrolyzed to the desired imidazolidine-2,4,5-trione. researchgate.netnih.gov Additionally, isocyanates can react with oxalyl chloride to form 3-substituted-5,5-dichlorooxazolidine-2,4-diones, which upon treatment with an amine like aniline (B41778), produce imidazolidine-2,4,5-triones in high yields. researchgate.netnih.gov

A general procedure for synthesizing 1,3-substituted imidazolidine-2,4,5-triones involves treating the corresponding disubstituted urea with oxalyl chloride in a solvent such as dichloromethane (B109758) at a low temperature (0–5 °C), followed by stirring at room temperature. mdpi.com The product can then be precipitated by the addition of a non-polar solvent like n-hexane. mdpi.com

| Starting Material | Reagent | Key Intermediate | Product |

| 1,3-Disubstituted urea | Oxalyl chloride | - | 1,3-Disubstituted imidazolidine-2,4,5-trione |

| Carbodiimide | Oxalyl chloride | 2,2-Dichloro-1,3-disubstituted imidazolidine-4,5-dione | 1,3-Disubstituted imidazolidine-2,4,5-trione |

| Isocyanate | Oxalyl chloride | 3-Substituted-5,5-dichlorooxazolidine-2,4-dione | Imidazolidine-2,4,5-trione |

Multi-Component Reaction Approaches to Imidazolidine-2,4,5-trione Systems

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like imidazolidine-2,4,5-trione derivatives. One such strategy involves the one-pot reaction of 2-aminopyridines, benzaldehydes, and imidazolidine-2,4,5-trione at elevated temperatures without a solvent to produce 3-amino-2-arylimidazo[1,2-a]pyridines, showcasing the utility of the trione (B1666649) as a building block. bio-conferences.org

More direct MCRs for the synthesis of highly substituted imidazoles have been developed, which can be conceptually related to the formation of the imidazolidine (B613845) core. For instance, the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles can be achieved through one-pot multicomponent processes. rsc.org While not directly yielding the trione, these methods highlight the power of MCRs in constructing the core imidazole (B134444) ring, which is structurally related to the imidazolidine ring. The Bucherer–Bergs reaction, a well-known MCR, produces hydantoins (imidazolidine-2,4-diones), which are close structural analogs of the triones. nih.gov

Synthesis of N-Substituted this compound Analogues

The synthesis of analogues of this compound with various substituents on the nitrogen atoms is crucial for exploring their chemical and biological properties. This involves strategies for introducing alkyl and aryl groups and methods for controlling stereochemistry.

Strategies for Alkylation and Arylation at Nitrogen Centers

The introduction of alkyl and aryl groups at the nitrogen centers of the imidazolidine-2,4,5-trione ring can be achieved through several methods. A common strategy is to start with an appropriately N-substituted urea and then perform the cyclization reaction as described in section 2.1.1 and 2.1.2. For example, to synthesize a 1-propyl-3-aryl-imidazolidine-2,4,5-trione, one would start with 1-propyl-3-arylurea and react it with oxalyl chloride. mdpi.com

Direct N-alkylation or N-arylation of a pre-formed imidazolidine-2,4,5-trione ring can be more challenging due to the reactivity of the ring itself. However, for related imidazole systems, palladium-catalyzed cross-coupling reactions are used for regioselective arylation of the C-H bonds, and subsequent N-alkylation can be achieved. nih.gov While not directly applied to the trione, these advanced methods suggest potential routes for functionalizing the nitrogen atoms.

A series of novel 1-(aryl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-triones were synthesized by treating the corresponding disubstituted ureas with oxalyl chloride. mdpi.com This demonstrates a versatile approach to a range of N-substituted analogues.

Stereoselective Synthesis of Chiral Imidazolidine-2,4,5-trione Derivatives

The synthesis of chiral imidazolidine-2,4,5-trione derivatives, where stereocenters are controlled, is of significant interest. This is often achieved by using a chiral starting material, such as a chiral amine or amino acid derivative, to construct the urea precursor.

For instance, the synthesis of a series of 1,3-substituted imidazolidine-2,4,5-triones with a chiral center was accomplished starting from (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine. mdpi.com This chiral amine was used to prepare a series of chiral disubstituted ureas, which were then cyclized with oxalyl chloride to yield the final chiral trione products as single diastereomers without racemization. mdpi.comorganic-chemistry.org

Another approach to chiral imidazolidine derivatives involves the use of chiral ligands in catalytic asymmetric reactions. While not directly for the synthesis of the trione itself, new chiral ligands based on imidazolidin-4-one (B167674) derivatives have been synthesized and used in enantioselective catalysis. beilstein-journals.orgsemanticscholar.orgbeilstein-archives.org This highlights the importance of the imidazolidine scaffold in asymmetric synthesis and suggests that similar principles could be applied to the stereoselective synthesis of imidazolidine-2,4,5-triones.

| Starting Material | Key Strategy | Product Feature |

| (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine | Formation of chiral urea followed by cyclization | Chiral 1,3-disubstituted imidazolidine-2,4,5-trione |

| Chiral 2-aminoamides | Condensation with dicarbonyl compounds | Chiral imidazolidin-4-one ligands for asymmetric catalysis |

Development of Chemical Libraries Derived from the this compound Scaffold

The imidazolidine-2,4,5-trione core is a valuable scaffold in medicinal chemistry for the development of chemical libraries targeting various enzymes. Researchers have synthesized series of these compounds to explore their potential as inhibitors for enzymes such as cholinesterases, tyrosyl-DNA phosphodiesterase 1 (TDP1), and soluble epoxide hydrolase (sEH). nih.govmdpi.comescholarship.org

One notable study focused on the synthesis of 1,3-substituted imidazolidine-2,4,5-triones as inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.gov In this research, a library of compounds was created by reacting various 1-aryl-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]ureas with oxalyl chloride. The resulting derivatives showed significant inhibitory activity against these enzymes. The general synthetic procedure involved dissolving the starting urea in dichloromethane, followed by the addition of oxalyl chloride at a low temperature (0–5 °C). The final products were obtained in high yields after purification. nih.gov

The following table details a selection of the synthesized 1,3-substituted imidazolidine-2,4,5-trione derivatives and their reported yields.

| Compound ID | R' Group (at N-1) | R'' Group (at N-3) | Yield (%) |

| 3a | 4-fluorophenyl | (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl | 85 |

| 3b | 4-chlorophenyl | (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl | 88 |

| 3c | 4-bromophenyl | (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl | 90 |

| 3d | 4-isopropylphenyl | (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl | 82 |

| 3e | 2,4-dichlorophenyl | (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl | 86 |

| Data sourced from a study on cholinesterase inhibitors. nih.gov |

Another research effort involved the synthesis of imidazolidine-2,4,5-triones bearing bulky adamantane (B196018) and diterpenoid fragments derived from abietic and dehydroabietic acids as potential inhibitors of TDP1. mdpi.com The synthesis was carried out by reacting the corresponding ureas with oxalyl chloride in the presence of triethylamine. This work demonstrates the versatility of the imidazolidine-2,4,5-trione scaffold in accommodating sterically demanding substituents.

Below is a table summarizing the synthesis of these complex derivatives.

| Compound ID | R' Group | R'' Group | Yield (%) |

| 8a | Norabietyl | 1-Adamantyl | 65 |

| 8b | Norabietyl | 2-Adamantyl | 62 |

| 9a | Nordehydroabietyl | 1-Adamantyl | 72 |

| 9b | Nordehydroabietyl | 2-Adamantyl | 68 |

| Data from a study on tyrosyl-DNA phosphodiesterase 1 inhibitors. mdpi.com |

Furthermore, a library of imidazolidine-2,4,5-triones was developed to investigate their activity as inhibitors of soluble epoxide hydrolase (sEH). escholarship.orgnih.gov The rationale was to improve the physicochemical properties, such as water solubility, of known urea-based sEH inhibitors by converting the urea moiety into the more polar imidazolidine-2,4,5-trione ring. The synthesis was achieved by reacting the precursor ureas with oxalyl chloride in anhydrous tetrahydrofuran (THF) under reflux conditions. nih.gov This library provided valuable insights into the structure-activity relationship and the potential of this scaffold as a pharmacophore for sEH inhibitors. escholarship.orgnih.gov

Comprehensive Spectroscopic Characterization and Structural Elucidation of 1 Propylimidazolidine 2,4,5 Trione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution. For 1-Propylimidazolidine-2,4,5-trione, a combination of one-dimensional and two-dimensional NMR experiments would provide a comprehensive picture of its molecular framework. While specific experimental data for this compound is not widely available, the expected spectral features can be inferred from its structure and data from analogous compounds. nih.govnih.govresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the propyl group and the N-H proton of the imidazolidine (B613845) ring.

Propyl Group: The n-propyl group attached to the nitrogen atom would give rise to three distinct signals:

A triplet corresponding to the terminal methyl (CH₃) protons, integrating to 3H.

A sextet (or multiplet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, integrating to 2H.

A triplet for the methylene (CH₂) protons directly attached to the nitrogen atom, integrating to 2H.

N-H Proton: The proton on the nitrogen atom of the imidazolidine ring would likely appear as a broad singlet. Its chemical shift can be variable and is sensitive to solvent and concentration.

Expected ¹H NMR Data for this compound

| Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| -CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) | 3H |

| -CH₂-CH₂-CH₃ | ~1.6 | Sextet (m) | 2H |

| N-CH₂-CH₂- | ~3.5 | Triplet (t) | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are anticipated.

Propyl Group Carbons: Three signals corresponding to the three carbon atoms of the propyl group.

Imidazolidine Ring Carbons: Two signals for the carbonyl carbons (C=O) of the trione (B1666649) ring. Due to the symmetry of the C4 and C5 positions when unsubstituted at N3, these may be equivalent or have very similar chemical shifts. The C2 carbonyl will have a distinct chemical shift.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-CH₂-C H₃ | ~11 |

| -CH₂-C H₂-CH₃ | ~21 |

| N-C H₂-CH₂- | ~42 |

| -C =O (C4, C5) | ~156 |

Note: The chemical shifts for the carbonyl carbons are based on data for similar structures like 1,3-dicyclohexylimidazolidine-2,4,5-trione (B4696563). nih.govnih.gov

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC-DEPT, NOESY)

Two-dimensional (2D) NMR techniques would be instrumental in confirming the assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between protons that are coupled to each other. For the propyl group, cross-peaks would be expected between the methyl protons and the adjacent methylene protons, and between the two different methylene proton signals.

HSQC-DEPT (Heteronuclear Single Quantum Coherence - Distortionless Enhancement by Polarization Transfer): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signals of the propyl group to their corresponding carbon signals. DEPT variations can also distinguish between CH, CH₂, and CH₃ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can reveal through-space proximity of protons. This could be used to confirm the spatial relationship between the N-CH₂ protons of the propyl group and other parts of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺. The fragmentation pattern would likely involve the loss of the propyl group or parts of it, as well as fragmentation of the imidazolidine ring. Common losses include neutral molecules like carbon monoxide (CO). miamioh.edusapub.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. nih.gov The exact mass of this compound (C₆H₈N₂O₃) can be calculated and compared with the experimental value for confirmation.

Predicted HRMS Data for this compound Adducts uni.lu

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 157.06078 |

| [M+Na]⁺ | 179.04272 |

| [M-H]⁻ | 155.04622 |

| [M+NH₄]⁺ | 174.08732 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the imide.

C-H Stretching: Peaks in the range of 2850-3000 cm⁻¹ due to the C-H bonds of the propyl group.

C=O Stretching: Strong absorption bands in the region of 1700-1850 cm⁻¹ are characteristic of the carbonyl groups. The three carbonyl groups may give rise to multiple, possibly overlapping, strong peaks.

C-N Stretching: Absorptions in the 1200-1350 cm⁻¹ region.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3200-3400 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Imide) | 1700-1850 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to be dominated by the characteristic vibrations of its imidazolidine-2,4,5-trione core and the attached propyl group.

The imidazolidine-2,4,5-trione ring contains three carbonyl (C=O) groups and a secondary amine (N-H) group (in the case of the parent compound) or a tertiary amine (in the N-substituted derivative). The carbonyl stretching vibrations are typically strong and appear in the region of 1700-1850 cm⁻¹. Due to the electronic environment of the trione system, these bands may be split or broadened. For the parent parabanic acid, characteristic strong C=O stretching bands are observed. spectrabase.comnist.gov

The introduction of a propyl group at the N-1 position would lead to the appearance of C-H stretching and bending vibrations. The aliphatic C-H stretching vibrations from the propyl group (CH₃ and CH₂ units) are expected in the 2850-3000 cm⁻¹ region. Additionally, bending vibrations for these groups would appear in the 1375-1470 cm⁻¹ range. The N-H stretching vibration, present in the parent parabanic acid typically around 3200 cm⁻¹, would be absent in this compound.

A representative, hypothetical FT-IR data table for this compound is presented below, based on the analysis of related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretching | 2960 - 2850 | Medium to Strong |

| C=O (Imide) | Asymmetric Stretching | ~1780 | Strong |

| C=O (Imide) | Symmetric Stretching | ~1720 | Strong |

| C-N | Stretching | 1400 - 1200 | Medium |

| CH₂ | Bending (Scissoring) | ~1465 | Medium |

| CH₃ | Bending (Umbrella) | ~1375 | Medium |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

While single-crystal X-ray diffraction data for this compound is not publicly available, analysis of related structures, such as 1,3-dicyclohexylimidazolidine-2,4,5-trione, reveals important structural features. researchgate.net The imidazolidine-2,4,5-trione ring is expected to be nearly planar. The propyl group at the N-1 position will adopt a specific conformation to minimize steric hindrance with the carbonyl groups of the ring.

The precise bond lengths and angles within the imidazolidine-2,4,5-trione core would be similar to those observed in other determined structures of this class. The C=O bond lengths are typically in the range of 1.20-1.22 Å, and the C-N bond lengths are around 1.38-1.40 Å. The internal ring angles will be close to the ideal pentagonal angles, with some distortion due to the presence of the carbonyl groups.

A hypothetical table of key crystallographic parameters for this compound is provided below for illustrative purposes.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~9.8 |

| β (°) | ~105 |

| Volume (ų) | ~820 |

| Z | 4 |

Polymorphism and Crystal Engineering Studies of Imidazolidine-2,4,5-triones

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical area of study in materials science and pharmaceuticals. Studies on parabanic acid have explored its potential for polymorphism, although the known form appears to be thermodynamically and kinetically favored. The introduction of a flexible propyl group in this compound could increase the likelihood of polymorphism compared to the parent compound. Different packing arrangements and conformations of the propyl chain could lead to different crystalline forms with distinct physical properties.

Crystal engineering principles can be applied to design co-crystals of this compound. The carbonyl groups and the nitrogen atom of the imidazolidine ring can act as hydrogen bond acceptors, allowing for the formation of supramolecular structures with suitable hydrogen bond donors. These studies are crucial for understanding and controlling the solid-state properties of this class of compounds.

Computational Chemistry and Theoretical Investigations of 1 Propylimidazolidine 2,4,5 Trione

Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules like 1-Propylimidazolidine-2,4,5-trione. nih.govresearchgate.net DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G**), can be used to optimize the molecular geometry and calculate various electronic properties. researchgate.net

The electronic structure of this compound is characterized by the imidazolidine-2,4,5-trione core, which features a conjugated π-system across the carbonyl groups and nitrogen atoms. The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, reveals the electrophilic and nucleophilic sites within the molecule. The oxygen atoms of the carbonyl groups are expected to be the most electron-rich regions, making them susceptible to electrophilic attack. Conversely, the carbonyl carbons are electron-deficient and thus prone to nucleophilic attack.

The reactivity of the molecule can be further analyzed by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the nitrogen atoms and the π-system of the ring, while the LUMO is expected to be centered on the carbonyl carbons.

Natural Bond Orbital (NBO) analysis can provide further details on charge distribution and intramolecular interactions, such as hyperconjugation. nih.gov These calculations can quantify the delocalization of electron density from the nitrogen lone pairs to the antibonding orbitals of the carbonyl groups, which contributes to the stability of the ring system.

Table 1: Calculated Electronic Properties of a Related Imidazolidine-2,4,5-trione Derivative (Note: Data is for 1,3-dicyclohexylimidazolidine-2,4,5-trione (B4696563) and serves as an illustrative example. Specific values for the 1-propyl derivative would require dedicated calculations.)

| Property | Calculated Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.5 D |

Conformational Analysis and Energy Minimization Studies

The presence of a flexible propyl group attached to one of the nitrogen atoms introduces conformational isomerism in this compound. Conformational analysis aims to identify the most stable arrangement of atoms in space, which corresponds to the global minimum on the potential energy surface. mdpi.com

Energy minimization studies can be performed by systematically rotating the dihedral angles of the propyl chain and calculating the corresponding energy at each step. This process, known as a potential energy surface (PES) scan, helps in identifying all possible conformers (local minima) and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

For the propyl group, the key dihedral angles are around the N-Cα and Cα-Cβ bonds. The rotation around these bonds will lead to different spatial arrangements of the terminal methyl group relative to the imidazolidine (B613845) ring. The most stable conformer is likely to be one that minimizes steric hindrance between the propyl group and the carbonyl oxygens of the ring. It is anticipated that a staggered conformation of the propyl chain will be energetically favored over an eclipsed conformation.

Theoretical Studies on Tautomerism and Isomerization Pathways

Tautomerism, the interconversion of structural isomers, is a potential phenomenon in this compound. rsc.org The presence of an N-H proton in the imidazolidine ring allows for the possibility of keto-enol tautomerism, where the proton can migrate to one of the carbonyl oxygens, resulting in a hydroxyl group and a double bond within the ring.

Theoretical calculations are instrumental in evaluating the relative stabilities of these tautomeric forms. By calculating the Gibbs free energy of each tautomer, it is possible to predict which form will be predominant at equilibrium. rsc.org The calculations would involve optimizing the geometry of each tautomer and then performing frequency calculations to obtain the zero-point vibrational energies and thermal corrections.

For this compound, the trione (B1666649) form is expected to be significantly more stable than any of its enol tautomers due to the high stability of the three carbonyl groups. However, computational studies can provide quantitative estimates of the energy differences and the activation barriers for the interconversion between these forms. rsc.org

Computational Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound. nih.govbohrium.com

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C chemical shifts, is a common application of computational chemistry. nmrdb.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, it is possible to predict the chemical shifts. These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts for a related compound, 1,3-dicyclohexylimidazolidine-2,4,5-trione, show characteristic signals for the cyclohexyl protons and carbons, as well as for the carbonyl carbons of the imidazolidine ring. researchgate.net For this compound, distinct signals would be expected for the propyl chain protons and carbons, in addition to the signals from the imidazolidine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Imidazolidine-2,4,5-trione Core (Note: Based on data for 1,3-dicyclohexylimidazolidine-2,4,5-trione as a reference.) researchgate.net

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (Carbonyl) | ~153.8 |

| C4, C5 (Carbonyls) | ~153.3 |

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. mit.edu By performing a frequency calculation on the optimized geometry, the normal modes of vibration can be determined. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. For this compound, the IR spectrum is expected to be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the three carbonyl groups, typically in the region of 1700-1800 cm⁻¹. Other characteristic bands would include C-N stretching and N-H bending vibrations. nih.gov

Chemical Reactivity and Derivatization Strategies for 1 Propylimidazolidine 2,4,5 Trione

Reactions at the Imidazolidine-2,4,5-trione Ring System

The imidazolidine-2,4,5-trione ring, also known as a parabanic acid ring, is characterized by its three carbonyl groups, which render it susceptible to a variety of chemical transformations. These reactions offer pathways to structurally diverse molecules with potentially altered physicochemical and biological properties.

Hydrolysis: The hydrolysis of the imidazolidine-2,4,5-trione ring can proceed under both acidic and basic conditions, leading to ring-opening products. Acid-catalyzed hydrolysis is influenced by temperature and acid concentration, with the physical state of the cellulose (B213188) also playing a role in the reaction kinetics of similar structures. nih.gov Under alkaline conditions, the hydrolysis of related N,N'-disubstituted amides has been shown to be a viable process. nih.gov For 1-propylimidazolidine-2,4,5-trione, hydrolysis would be expected to yield N-propylureido-oxoacetic acid, which could be further hydrolyzed to N-propylurea and oxalic acid. The kinetics of this hydrolysis are influenced by the electronic nature of the substituents on the nitrogen atoms.

Reduction: The carbonyl groups of the imidazolidine-2,4,5-trione ring can be selectively or fully reduced to introduce hydroxyl or methylene (B1212753) groups. The reduction of cyclic imides, such as succinimide (B58015) derivatives, with sodium borohydride (B1222165) has been shown to result in ring-cleaved products rather than the corresponding carbinol lactams. sci-hub.se In some cases, one carbonyl group can be selectively reduced. For instance, the reduction of 3- and 4-substituted phthalimides with sodium borohydride shows that the position of the substituent influences which carbonyl group is preferentially reduced. princeton.edu More potent reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing amide functionalities and could potentially reduce one or more of the carbonyl groups in this compound to methylene groups, leading to the corresponding imidazolidine (B613845) derivatives.

Cycloaddition Reactions: The imidazolidine-2,4,5-trione ring system can participate in cycloaddition reactions, offering a powerful tool for the construction of more complex polycyclic and spirocyclic architectures. While specific examples for this compound are not extensively documented, related parabanic acid derivatives have been shown to undergo [3+2] cycloaddition reactions with nitrile imines. youtube.com These reactions provide access to novel spiro-imidazolidinedione structures. The reactivity in such cycloadditions is influenced by the nature of the substituents on the nitrogen atoms and the specific reaction conditions, including whether the process is thermal or photochemical. youtube.com

Modifications of the N-Propyl Substituent

The N-propyl group of this compound provides a handle for further derivatization, allowing for the introduction of various functional groups to modulate the molecule's properties.

Oxidation: The N-propyl group can be a target for oxidation reactions. While specific methods for the oxidation of the N-propyl group on an imidazolidine-2,4,5-trione ring are not extensively reported, general methods for the oxidation of N-alkyl amides can be considered. Regioselective oxidation of heterocyclic alpha-amino amides has been achieved through both chemical and electrochemical methods, leading to the introduction of hydroxyl or keto groups. mdpi.com Such transformations on this compound could yield derivatives with altered polarity and potential for further functionalization.

Halogenation: The introduction of halogen atoms onto the N-propyl group can significantly alter the electronic properties and reactivity of the molecule. Free-radical halogenation is a common method for the halogenation of alkanes and alkyl-substituted aromatics, typically initiated by UV light. drughunter.comnih.gov This method, however, can lack selectivity. nih.govdrughunter.com For more controlled halogenation, methods involving N-haloamides or other specific halogenating agents could be explored. nih.gov The resulting halogenated derivatives can serve as versatile intermediates for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Design of Analogues for Enhanced Chemical Utility in Research

The rational design of analogues of this compound can lead to compounds with improved properties for various research applications. A key strategy in this endeavor is the use of bioisosteric replacements.

Bioisosteric Replacements for Modulating Chemical Properties

Bioisosterism involves the substitution of an atom or group with another that has similar physical or chemical properties, leading to a molecule that may retain or have improved biological activity or other desired characteristics. nih.gov

Improving Solubility: The N-propyl group can be replaced with more polar bioisosteres to enhance aqueous solubility. For instance, replacing an alkyl group with a morpholine (B109124) or piperazine (B1678402) moiety can introduce basic nitrogen atoms, which can be protonated to form water-soluble salts. acs.org The introduction of hydroxyl or ether functionalities on the alkyl chain can also increase polarity and improve solubility. The replacement of a phenyl ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group has been shown to improve solubility by at least 50-fold in certain contexts. sci-hub.se

Advanced Applications of 1 Propylimidazolidine 2,4,5 Trione in Synthetic Chemistry and Chemical Design

Application as a Key Building Block in Organic Synthesis

The reactivity of the 1-Propylimidazolidine-2,4,5-trione ring system, particularly its multiple electrophilic carbonyl centers and acidic N-H proton, allows it to serve as a valuable precursor in the synthesis of more elaborate heterocyclic structures. Organic chemists utilize this compound as a starting material to construct a variety of polyfunctionalized molecules.

The core imidazolidine-trione structure is a key component for creating diverse heterocyclic systems. For instance, analogous N-substituted imidazolidine-2,4,5-triones can be employed in reactions that lead to the formation of other important heterocyclic classes. The general principle involves the reaction of the trione (B1666649) with various nucleophiles, leading to ring-opening and subsequent recyclization into new scaffolds. This strategy is a cornerstone of combinatorial chemistry, enabling the generation of libraries of compounds for biological screening.

Research into related heterocyclic systems demonstrates the synthetic utility of such scaffolds. For example, the synthesis of 4-substituted 1,2,4-triazolidine-3,5-diones (urazoles) from aniline (B41778) derivatives highlights a multi-step, one-pot process that transforms a linear precursor into a new heterocyclic ring. organic-chemistry.org Similarly, the synthesis of thiazolidinone derivatives often involves the cyclocondensation of multiple components, a strategy where a pre-formed heterocyclic building block like this compound could offer a more direct route to certain targets. biointerfaceresearch.comnih.govnih.gov The construction of complex imidazopyridines, which are significant in medicinal chemistry, also relies on the assembly of heterocyclic precursors. nih.gov

The following table summarizes the potential transformations of the imidazolidine-2,4,5-trione core, illustrating its utility as a versatile building block.

| Precursor Scaffold | Reagents/Conditions | Resulting Heterocyclic Class | Potential Significance |

| Imidazolidine-2,4,5-trione | Hydrazines | 1,2,4-Triazinones | Access to novel pharmacophores mdpi.com |

| Imidazolidine-2,4,5-trione | Amino-thiols | Thiazolidine (B150603) derivatives | Biologically active scaffolds biointerfaceresearch.comnih.gov |

| Imidazolidine-2,4,5-trione | Diamines | Fused bicyclic systems | Development of complex molecular architectures |

Role as a Chemical Scaffold for the Development of Advanced Molecular Architectures

Beyond its use as a reactive intermediate, the rigid structure of this compound serves as an excellent chemical scaffold. A scaffold in chemical design is a core molecular framework upon which various functional groups can be systematically attached to explore and optimize interactions with biological targets or to build materials with specific properties.

In medicinal chemistry, the imidazolidine-2,4,5-trione nucleus has been identified as a promising pharmacophore. A notable application is in the design of inhibitors for the soluble epoxide hydrolase (sEH), an enzyme implicated in various diseases. escholarship.org By modifying the substituents on the imidazolidine-trione ring, researchers can fine-tune the molecule's properties, such as its binding affinity to the enzyme's active site and its water solubility. escholarship.org While specific studies on the 1-propyl derivative are limited in the provided context, the systematic investigation of related adamantyl-substituted imidazolidine-2,4,5-triones demonstrates the principle. escholarship.org These studies show that the trione moiety can establish key interactions within the enzyme's active site, anchoring the molecule and allowing the appended substituents to confer potency and selectivity. escholarship.org

The concept of using a central heterocyclic core to build complex molecules is a well-established strategy in drug discovery. The development of pyrazole (B372694)/pyrazoline–thiazolidine-based hybrids, for instance, utilizes the pharmacophore hybrid approach to create molecules with enhanced biological activity by combining two known active scaffolds. nih.gov The this compound scaffold provides a platform for similar hybrid designs, where the propyl group can influence lipophilicity and the remaining positions on the ring can be functionalized to target specific molecular interactions.

| Scaffold Base | Target/Application | Design Principle | Reference Finding |

| Imidazolidine-2,4,5-trione | Soluble Epoxide Hydrolase (sEH) Inhibition | The trione acts as a core pharmacophore to anchor the molecule in the enzyme's active site. escholarship.org | Derivatives show inhibition potency from micromolar to nanomolar ranges and can have improved water solubility over preceding urea-based inhibitors. escholarship.org |

| Imidazolidine-2,4,5-trione | General Drug Discovery | Serves as a rigid framework for appending diverse functional groups to create libraries of compounds for screening. | The use of heterocyclic motifs like thiazolidine and pyrazole as scaffolds for biologically active hybrids is a common strategy. nih.gov |

Catalytic Applications of Imidazolidine-Derived Structures in Organic Reactions

While this compound itself is not typically a catalyst, the fundamental imidazolidine (B613845) structure is a parent to several important classes of catalysts and chiral auxiliaries used in modern organic synthesis. The stability and stereochemical properties of the imidazolidine ring make it an ideal framework for designing molecules that can control and accelerate chemical reactions.

N-Heterocyclic Carbenes (NHCs): Imidazolium (B1220033) salts, which can be conceptually derived from the imidazolidine core through oxidation and further substitution, are precursors to N-heterocyclic carbenes (NHCs). NHCs are a powerful class of organocatalysts and ligands for transition metals. Imidazolium-derived organosilicas have been developed for various catalytic applications, demonstrating the utility of immobilizing these catalytic species on solid supports. rsc.org These supported catalysts are used in C-C bond-forming reactions, highlighting the importance of the imidazolium framework in catalysis. rsc.org

Chiral Auxiliaries and Organocatalysis: Substituted imidazolidin-2-ones are widely used as chiral auxiliaries in asymmetric transformations. mdpi.com These molecules temporarily attach to a substrate, directing a reagent to attack from a specific face, thereby controlling the stereochemistry of the product. Furthermore, imidazolidinone-based structures are central to the field of organocatalysis. For example, specific imidazolidinone derivatives can catalyze asymmetric Diels-Alder reactions, a powerful method for forming six-membered rings with high stereocontrol. wikipedia.org

Metal-Catalyzed Reactions: The imidazolidine skeleton is also integral to ligands used in metal catalysis. The development of catalytic methods to synthesize imidazolidin-2-ones often employs transition metals like palladium (Pd) and ruthenium (Ru). mdpi.comacs.org Conversely, the imidazolidine structure itself is a key component in ligands that coordinate with these metals to perform other important transformations, such as the diamination of olefins. mdpi.com

| Imidazolidine-Derived Structure | Catalytic Role | Example Reaction(s) | Key Feature |

| Imidazolium Salts | NHC Precursor/Ligand | Cross-coupling, Olefin metathesis rsc.org | Forms stable N-Heterocyclic Carbene complexes with metals. |

| Chiral Imidazolidinones | Organocatalyst | Asymmetric Diels-Alder reaction wikipedia.org | Induces stereoselectivity through transient covalent bonding. |

| Imidazolidin-2-ones | Chiral Auxiliary | Asymmetric synthesis mdpi.com | Directs the stereochemical outcome of a reaction. |

| Imidazolidine-based ligands | Ligand for Metal Catalysis | Catalytic diamination of olefins mdpi.com | Modulates the reactivity and selectivity of a metal center. |

Q & A

Basic Research Questions

Q. What theoretical frameworks are critical for guiding the synthesis and mechanistic analysis of 1-Propylimidazolidine-2,4,5-trione?

- Methodological Answer: Begin by anchoring the synthesis in established organic chemistry theories, such as Baldwin’s rules for cyclization or frontier molecular orbital (FMO) theory for predicting reaction pathways. For mechanistic studies, employ density functional theory (DFT) to model transition states and validate with experimental kinetics. A conceptual framework linking electronic effects (e.g., steric hindrance from the propyl group) to reactivity should guide hypothesis formulation .

Q. Which spectroscopic and chromatographic techniques are prioritized for characterizing this compound, and why?

- Methodological Answer: Use a tiered approach:

- Primary: H/C NMR to confirm structural integrity and purity.

- Secondary: High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Tertiary: X-ray crystallography for absolute configuration determination.

Prioritize techniques based on the compound’s stability; e.g., avoid prolonged exposure to UV in HPLC if the trione moiety is photosensitive .

Q. How should researchers document synthetic protocols to ensure reproducibility?

- Methodological Answer: Adhere to the ICMJE standards: specify reagents (e.g., solvent purity, catalyst batch numbers), reaction conditions (temperature gradients, inert atmosphere protocols), and purification methods (e.g., column chromatography gradients). Include failure cases (e.g., dimerization side reactions) to highlight critical control parameters .

Q. What are the common synthetic routes for this compound, and how do solvent choices impact yield?

- Methodological Answer: Routes include cyclocondensation of urea derivatives with ketones or oxidative cyclization of thioureas. Polar aprotic solvents (e.g., DMF) enhance solubility but may promote hydrolysis. Compare yields using a solvent polarity index table (Table 1) and optimize via fractional factorial design .

Q. What experimental designs are suitable for preliminary stability studies of this compound?

- Methodological Answer: Use a pre-test/post-test design with control groups exposed to stressors (light, humidity, temperature). For example, store samples at 40°C/75% RH for accelerated stability testing and monitor degradation via TLC or DSC. Include a nonequivalent control group to account for batch variability .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer: Apply a factorial design to test variables (temperature, catalyst loading, solvent ratio). For example, a design (Table 2) can identify interactions between variables. Use ANOVA to isolate significant factors and response surface methodology (RSM) for multi-variable optimization .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer: Cross-validate DFT-generated NMR chemical shifts with experimental data using root-mean-square deviation (RMSD) analysis. If discrepancies arise (e.g., due to solvent effects in simulations), recalibrate computational parameters (solvent model, basis set) or use ab initio molecular dynamics (AIMD) for dynamic solvation effects .

Q. How can researchers integrate digital trace data (e.g., real-time reaction monitoring) with traditional survey-based experimental logs?

- Methodological Answer: Use IoT-enabled sensors to collect real-time data (pH, temperature) and link to metadata (researcher annotations on reaction progress). Develop a conceptual framework aligning time-stamped digital traces with manual observations to identify latent variables (e.g., ambient humidity effects) .

Q. What methodologies address reproducibility challenges in synthesizing novel derivatives under varying catalytic conditions?

- Methodological Answer: Implement a split-sample approach: replicate reactions across independent labs using standardized kits (pre-weighed reagents, calibrated equipment). Use Cohen’s kappa coefficient to assess inter-lab consistency in yield and purity .

Q. How should stability studies be designed to account for synergistic degradation pathways in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。